Quinuclidine

Catalog No.
S571164
CAS No.
100-76-5
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine

CAS Number

100-76-5

Product Name

Quinuclidine

IUPAC Name

1-azabicyclo[2.2.2]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2

InChI Key

SBYHFKPVCBCYGV-UHFFFAOYSA-N

SMILES

C1CN2CCC1CC2

Canonical SMILES

C1CN2CCC1CC2

The exact mass of the compound Quinuclidine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of saturated organic heterobicyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly reactive, bicyclic tertiary amine distinguished by its rigid, bridged structure. This geometry completely 'ties back' the alkyl chains, leaving the nitrogen lone pair sterically unhindered and highly accessible [1]. Consequently, quinuclidine functions as an exceptionally potent nucleophile and a strong base (pKa ~11.3 in water), offering a unique combination of properties that acyclic amines cannot match [2]. For industrial and laboratory procurement, it is primarily sourced as a high-performance organocatalyst for C-C bond formation (such as the Baylis-Hillman reaction), a superior ligand for transition metal complexes, and a critical building block for pharmaceuticals. Its physical form as a volatile solid that readily sublimes dictates specific handling and storage protocols compared to standard liquid amines [3].

Buyers often attempt to substitute quinuclidine with cheaper, more common tertiary amines like triethylamine (TEA) or the bicyclic amine DABCO (1,4-diazabicyclo[2.2.2]octane). However, these substitutions routinely fail in application-critical scenarios. While TEA shares a similar basicity profile with quinuclidine, its flexible ethyl groups create severe steric hindrance around the nitrogen atom, drastically reducing its nucleophilicity and rendering it ineffective for sterically demanding organocatalysis [1]. Conversely, while DABCO shares a similar unhindered bicyclic structure, the presence of a second nitrogen atom exerts an electron-withdrawing effect that significantly lowers its basicity (pKa ~8.7 vs. quinuclidine's ~11.3) [2]. This basicity deficit makes DABCO inferior or completely inactive in base-driven reactions like the Baylis-Hillman reaction, where quinuclidine's dual high basicity and unhindered nucleophilicity are strictly required to drive difficult substrates to completion [2].

Nucleophilic Reactivity Advantage Over Sterically Hindered Amines

The rigid bicyclic framework of quinuclidine locks the alkyl groups away from the nitrogen lone pair, eliminating the steric shielding that plagues acyclic tertiary amines. In comparative alkylation kinetics, quinuclidine reacts exponentially faster than triethylamine (TEA), despite both possessing nearly identical basicity [1]. This structural exposure allows quinuclidine to act as a premier nucleophilic catalyst where flexible amines stall.

Evidence DimensionRelative nucleophilic reaction rate (alkylation)
Target Compound DataQuinuclidine (40-60x baseline rate)
Comparator Or BaselineTriethylamine (TEA) (1x baseline rate)
Quantified Difference40 to 60-fold increase in nucleophilic reactivity
ConditionsReaction with electrophiles (e.g., methyl iodide) in standard solvent

Justifies the higher procurement cost of quinuclidine over TEA when rapid nucleophilic attack is the rate-determining step in a synthetic process.

Superior Catalytic Activity in Baylis-Hillman Reactions via High Basicity

In the Baylis-Hillman reaction, catalytic efficacy is directly correlated with the basicity of the amine catalyst. Quinuclidine possesses a significantly higher pKa than its closest structural analog, DABCO, due to the absence of a second, electron-withdrawing nitrogen atom. This elevated basicity makes quinuclidine the optimum catalyst, enabling the coupling of previously unreactive substrates such as acetylenic aldehydes and sterically hindered Michael acceptors [1].

Evidence DimensionAqueous pKa and corresponding catalytic scope
Target Compound DataQuinuclidine (pKa = 11.3)
Comparator Or BaselineDABCO (pKa = 8.7)
Quantified Difference+2.6 pKa units higher basicity, unlocking unreactive substrates
ConditionsBaylis-Hillman reaction conditions (aqueous/organic media)

Essential for process chemists who need to drive low-yielding or slow C-C bond formations to completion.

Enhanced Efficiency in Thiol-Thioester Exchange Networks

Nucleophilic catalysts are utilized to drive dynamic thiol-thioester exchanges in materials science. When screened against other common nucleophilic catalysts like DABCO and DMAP, quinuclidine exhibits the highest nucleophilic behavior and basicity, leading to the most efficient zwitterionic intermediate formation and subsequent acyl transfer[1].

Evidence DimensionCatalyst efficacy in thiol-thioester exchange
Target Compound DataQuinuclidine (Highest basicity, pKa = 11.0, fastest exchange)
Comparator Or BaselineDABCO (pKa = 8.80) and DMAP (pKa = 9.60)
Quantified DifferenceQuinuclidine > DABCO > DMAP in nucleophilic acyl transfer efficiency
Conditions10 mol% catalyst in organic solvent (DMSO/MeCN) at room temperature

Provides materials scientists with the most effective catalyst for dynamic combinatorial libraries and self-healing polymer networks.

Volatility and Sublimation for Downstream Purification

Unlike typical liquid tertiary amines, quinuclidine is a crystalline solid at room temperature that exhibits significant volatility. It readily sublimes at relatively low temperatures (sublimation point ~120°C, melting point ~158°C), which allows for unique, solvent-free product isolation and catalyst recovery workflows [1]. However, this high volatility requires sealed storage and specialized handling during procurement and scale-up to prevent material loss.

Evidence DimensionPhase behavior and purification route
Target Compound DataQuinuclidine (Volatile solid, sublimes for easy removal)
Comparator Or BaselineTriethylamine (Liquid, requires distillation or extraction)
Quantified DifferenceEnables solvent-free sublimation recovery vs. wet extraction
ConditionsStandard laboratory or industrial downstream processing

Alters the fundamental engineering and purification workflows, allowing for high-purity recovery without residual solvent contamination.

Morita-Baylis-Hillman (MBH) Organocatalysis

Where quinuclidine is the right choice over DABCO for coupling unreactive or sterically hindered aldehydes and Michael acceptors, directly leveraging its superior pKa (11.3) and unhindered nucleophilicity [1].

Dynamic Covalent Polymer Networks

Ideal for facilitating rapid thiol-thioester exchanges in self-healing materials, outperforming DMAP and DABCO due to its optimal balance of strong basicity and high nucleophilicity [2].

Transition Metal Ligand Complexes

Used as a strongly electron-donating, sterically compact ligand where its unhindered lone pair ensures tight metal coordination compared to acyclic amines, making it a critical structural component in advanced catalysis [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

LogP

1.38 (LogP)

Melting Point

158.0 °C

UNII

XFX99FC5VI

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.91 mmHg

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

100-76-5

Wikipedia

Quinuclidine

General Manufacturing Information

1-Azabicyclo[2.2.2]octane: ACTIVE

Dates

Last modified: 08-15-2023
Tomas et al. Mutual modulation between membraneembedded receptor clustering and ligand binding in lipid membranes. Nature Chemistry, doi: 10.1038/nchem.892, published online 7 November 2010 http://www.nature.com/nchem

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